molecular formula C5H8O2 B1347293 1-(2-Methyloxiran-2-yl)ethanone CAS No. 4587-00-2

1-(2-Methyloxiran-2-yl)ethanone

Cat. No. B1347293
CAS RN: 4587-00-2
M. Wt: 100.12 g/mol
InChI Key: MQUWXOWAAZHBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyloxiran-2-yl)ethanone, also known as MAA (Methylglyoxal monoacetal), is a small molecule with a unique chemical structure . It has a molecular weight of 100.12 and its IUPAC name is 1-(2-methyl-2-oxiranyl)ethanone .


Molecular Structure Analysis

The InChI code for 1-(2-Methyloxiran-2-yl)ethanone is 1S/C5H8O2/c1-4(6)5(2)3-7-5/h3H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(2-Methyloxiran-2-yl)ethanone is a liquid at room temperature . The storage temperature is -10°C .

Scientific Research Applications

Pharmaceutical and Medicinal Chemistry Applications

1-(2-Methyloxiran-2-yl)ethanone serves as a precursor or intermediate in the synthesis of complex molecules with potential pharmaceutical applications. For example, its involvement in the synthesis of new chalcone derivatives as anti-inflammatory agents illustrates its role in developing novel therapeutic compounds. These derivatives, synthesized through reactions involving specific intermediates, have been evaluated for their anti-inflammatory activity, highlighting the compound's significance in medicinal chemistry research (Rehman, Saini, & Kumar, 2022).

Material Science and Catalysis

In materials science, 1-(2-Methyloxiran-2-yl)ethanone is involved in the synthesis and characterization of novel compounds with unique properties. One study focused on the synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines. These complexes were investigated for their catalytic behavior towards ethylene reactivity, showcasing the compound's utility in catalysis and materials research (Sun et al., 2007).

Organic Chemistry and Synthetic Applications

The compound's role in organic synthesis is further exemplified by its use in generating mono- and bis-dioxiranes from 2,3-butanedione. This process, involving oxidative conditions, leads to the formation of structurally significant dioxiranes, demonstrating the compound's versatility as a synthetic building block in organic chemistry (Sawwan & Greer, 2006).

Antimicrobial and Antifungal Research

1-(2-Methyloxiran-2-yl)ethanone derivatives have been explored for their antimicrobial and antifungal activities. Synthesis and evaluation of novel 1H-indole derivatives with potential antibacterial and antifungal activities demonstrate the compound's application in developing new antimicrobial agents. These studies aim to address the ongoing need for effective treatments against resistant microbial strains, underscoring the compound's relevance in pharmaceutical research (Letters in Applied NanoBioScience, 2020).

Safety And Hazards

The safety information for 1-(2-Methyloxiran-2-yl)ethanone includes several hazard statements: H226, H302, H312, H315, H319, H332, H335, H373 . These codes correspond to various hazards, such as flammability (H226), harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), and may cause damage to organs through prolonged or repeated exposure (H373) .

properties

IUPAC Name

1-(2-methyloxiran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(6)5(2)3-7-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUWXOWAAZHBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288211
Record name 1-(2-methyloxiran-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyloxiran-2-yl)ethanone

CAS RN

4587-00-2
Record name 4587-00-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-methyloxiran-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.